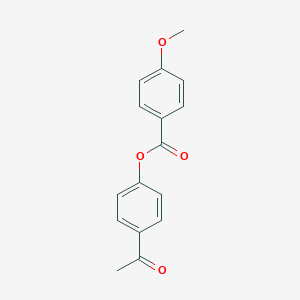

4-Acetylphenyl 4-methoxybenzoate

描述

BenchChem offers high-quality 4-Acetylphenyl 4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylphenyl 4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C16H14O4 |

|---|---|

分子量 |

270.28 g/mol |

IUPAC 名称 |

(4-acetylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-11(17)12-3-9-15(10-4-12)20-16(18)13-5-7-14(19-2)8-6-13/h3-10H,1-2H3 |

InChI 键 |

FJAOTCXXUQCRTN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

规范 SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

产品来源 |

United States |

Synthesis and Characterization of 4-Acetylphenyl 4-methoxybenzoate: A Technical Whitepaper

Executive Summary

The synthesis of 4-acetylphenyl 4-methoxybenzoate (also known as p-acetylphenyl p-anisate) represents a fundamental esterification workflow with broad implications in the development of liquid crystals, mesogenic materials, and pharmaceutical intermediates. As a Senior Application Scientist, I approach this synthesis not merely as a combination of reagents, but as a highly controlled thermodynamic system. This guide deconstructs the synthetic rationale, provides a self-validating experimental protocol, and establishes the analytical baseline required for high-purity isolation.

Chemical Rationale & Mechanistic Pathways

The target molecule is a diaryl ester formed by coupling 4-hydroxyacetophenone with the acyl donor derived from 4-methoxybenzoic acid. To achieve this, chemists typically evaluate two primary mechanistic pathways:

-

The Schotten-Baumann Approach : This involves converting 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride ( SOCl2 ), followed by reaction with 4-hydroxyacetophenone in the presence of an organic base (e.g., pyridine)[1]. While kinetically rapid, the intermediate acyl chloride is highly moisture-sensitive and prone to hydrolysis.

-

The Steglich Esterification (Preferred) : This route utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2].

Causality in Reagent Selection : The Steglich methodology is prioritized for this specific substrate because it allows for mild, room-temperature conditions. DCC activates the carboxylic acid by forming an O-acylisourea intermediate. However, without DMAP, the reaction can suffer from a detrimental side pathway where the O-acylisourea undergoes an intramolecular rearrangement to a stable, unreactive N-acylurea. DMAP outcompetes this rearrangement by acting as a superior nucleophile, attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then rapidly trapped by the phenolic hydroxyl group of 4-hydroxyacetophenone.

Mechanistic pathways for synthesizing 4-acetylphenyl 4-methoxybenzoate.

Experimental Methodologies: A Self-Validating Protocol

The following procedure is adapted from standardized Steglich esterification conditions, engineered to provide built-in validation checkpoints[2].

Reagent Stoichiometry

-

4-Methoxybenzoic acid : 1.0 equivalent (e.g., 2.646 g, 17.4 mmol)

-

4-Hydroxyacetophenone : 1.0 equivalent (e.g., 2.367 g, 17.4 mmol)

-

DCC : 1.0 equivalent (e.g., 3.590 g, 17.4 mmol)

-

DMAP : 0.2 equivalents (e.g., 0.425 g, 3.48 mmol)

-

Solvent : Anhydrous Dichloromethane (DCM), 60 mL

Step-by-Step Workflow

-

System Initialization : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid and 4-hydroxyacetophenone. Dissolve the mixture in 60 mL of anhydrous DCM under an inert nitrogen atmosphere. Rationale: Excluding moisture prevents the competitive hydrolysis of the activated acylpyridinium intermediate.

-

Catalyst & Activator Addition : Cool the flask to 0 °C using an ice bath. Add DMAP, followed by the portion-wise addition of DCC.

-

Reaction Propagation : Allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.

-

Self-Validation Checkpoint 1 (Visual): Within 30–60 minutes, a voluminous white precipitate will form. This is N,N'-dicyclohexylurea (DCU), the thermodynamic byproduct of DCC hydration. Its appearance confirms that carboxylic acid activation is successfully underway.

-

Self-Validation Checkpoint 2 (Chromatographic): Monitor via TLC (Hexane/Ethyl Acetate 3:1). The disappearance of the highly UV-active 4-hydroxyacetophenone spot ( Rf≈0.3 ) indicates reaction completion.

-

-

Primary Isolation : Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with an additional 20 mL of cold DCM.

-

Aqueous Workup : Transfer the filtrate to a separatory funnel. Wash sequentially with:

-

10% aqueous NaHCO3 ( 2×30 mL) to remove unreacted 4-methoxybenzoic acid.

-

1M HCl ( 1×30 mL) to protonate and remove the DMAP catalyst.

-

Brine ( 1×30 mL) to break any emulsions and pre-dry the organic layer.

-

-

Purification : Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude solid can be purified by trituration using chloroform and n-hexane to yield the pure ester as a creamish solid[2].

Step-by-step workflow for the Steglich esterification protocol.

Analytical Characterization & Data Presentation

To ensure the scientific integrity of the synthesized compound, rigorous analytical characterization is required. The following table summarizes the expected quantitative spectral data for 4-acetylphenyl 4-methoxybenzoate, serving as a reference standard for product verification[3].

| Analytical Parameter | Expected Value / Assignment |

| Appearance | Creamish solid |

| Yield (Steglich Method) | ~68%[2] |

| Yield (Transesterification) | ~39%[3] |

| 1 H NMR (300 MHz, CDCl3 ) | δ 8.16 (d, J = 8.4 Hz, 2H, Ar-H ortho to carbonyl), δ 8.03 (d, J = 8.1 Hz, 2H, Ar-H ortho to acetyl), δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H meta to acetyl), δ 7.00 (d, J = 8.1 Hz, 2H, Ar-H meta to methoxy), δ 3.91 (s, 3H, −OCH3 ), δ 2.63 (s, 3H, −COCH3 )[3] |

| MS (EI) m/z | 270.0 ( M+ , molecular ion), 134.9 (100%, base peak, anisoyl cation), 135.9, 120.9, 106.9[3] |

Diagnostic Note: The base peak at m/z 134.9 in the mass spectrum is highly characteristic of the anisoyl (4-methoxybenzoyl) cation, formed via the α -cleavage of the ester bond. Furthermore, the distinct singlet at δ 3.91 ppm in the 1 H NMR spectrum confirms the retention of the methoxy group, while the singlet at δ 2.63 ppm confirms the presence of the acetyl methyl group.

Conclusion

The synthesis of 4-acetylphenyl 4-methoxybenzoate via Steglich esterification provides a high-yielding, scalable, and mild route compared to traditional acid chloride methodologies. By strictly adhering to the stoichiometric ratios of the DCC/DMAP system and employing the self-validating visual and chromatographic checkpoints outlined above, researchers can reliably isolate the target mesogenic intermediate with high analytical purity.

References

- Journal of Chemical and Pharmaceutical Research (JOCPR)

- The Royal Society of Chemistry (RSC)

- Application Notes and Protocols for the Esterification of Primary Alcohols with 4-Hydroxybenzoyl Chloride Benchchem URL

Sources

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 4-Acetylphenyl 4-methoxybenzoate

Executive Summary

4-Acetylphenyl 4-methoxybenzoate is a highly versatile aryl ester that serves a dual purpose in modern chemistry: it is a critical building block for advanced materials and a benchmark substrate for validating novel organic synthesis methodologies[1][2]. Structurally, it features a rigid, elongated framework composed of two para-substituted aromatic rings linked by an ester moiety. This specific geometry provides the necessary orientational order to act as a mesogenic core in the development of nematic liquid crystals[1]. Additionally, its distinct electronic profile makes it an excellent target for evaluating green catalytic transesterification reactions[2].

Physicochemical and Spectroscopic Profile

Understanding the analytical signature of 4-acetylphenyl 4-methoxybenzoate is crucial for verifying its successful synthesis and purity before downstream application.

| Property | Value | Analytical Context |

| Chemical Name | 4-Acetylphenyl 4-methoxybenzoate | IUPAC standard nomenclature |

| Molecular Formula | C₁₆H₁₄O₄ | - |

| Molecular Weight | 270.28 g/mol | - |

| Appearance | Creamish solid | Purified via trituration (CHCl₃/n-hexane)[1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.16 (d, J=8.4Hz, 2H), 8.03 (d, J=8.1Hz, 2H), 7.32 (d, J=8.4Hz, 2H), 7.00 (d, J=8.1Hz, 2H), 3.91 (s, 3H), 2.63 (s, 3H) | Singlets at 3.91 and 2.63 ppm confirm the methoxy and acetyl protons. Doublets confirm para-substitution (AA'BB' system)[2]. |

| Mass Spectrometry (EI) | m/z 270.0 (M⁺) | Confirms the intact molecular ion[2]. |

Synthetic Methodologies

Pathway A: Steglich Esterification (Conventional)

The primary route to synthesize this compound is the Steglich esterification of 4-methoxybenzoic acid and 4-hydroxyacetophenone[1]. Mechanistic Causality: N,N'-Dicyclohexylcarbodiimide (DCC) is employed as a dehydrating coupling agent to activate the carboxylic acid by forming an O-acylisourea intermediate. Because the phenolic hydroxyl group of 4-hydroxyacetophenone is a relatively weak nucleophile, 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst. DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This prevents the undesired rearrangement of the intermediate into an inactive N-acylurea byproduct, driving the esterification to completion[1].

Pathway B: K₂CO₃-Catalyzed Transesterification (Green Methodology)

An alternative, atom-economical methodology utilizes primary amides as acyl donors. 4-methoxybenzamide is reacted with an aryl ester (e.g., 4-acetylphenyl pivalate) in the presence of potassium carbonate[2]. Mechanistic Causality: The K₂CO₃ facilitates an acyl-acyl exchange reaction. This approach bypasses the need for harsh acidic conditions or moisture-sensitive acyl chlorides, offering a highly efficient route to complex aryl esters while demonstrating the viability of primary amides as stable acylating agents[2].

Diagram 1: Synthetic pathways for 4-acetylphenyl 4-methoxybenzoate via distinct methodologies.

Advanced Applications: Nematic Liquid Crystals

The primary industrial and research application of 4-acetylphenyl 4-methoxybenzoate lies in its conversion into liquid crystalline materials, specifically oximino esters of thiophene[1]. Liquid crystals require a rigid, rod-shaped molecular architecture to maintain orientational order in the fluid state.

Causality of the Workflow:

-

Oxime Derivatization: The acetyl group is first converted to an oxime using hydroxylamine hydrochloride. Pyridine is utilized not only as a solvent but as an acid scavenger to neutralize the generated HCl, shifting the equilibrium forward[1].

-

Hydrothermal Esterification: The resulting oxime is reacted with thiophene-2-carboxylic acid using mercuric acetate under solvent-free hydrothermal conditions (160–170 °C)[1]. The sealed hydrothermal environment generates high autogenous pressure, which dramatically enhances mass transfer and reaction rates for the sterically hindered O-esterification. This yields a homologous series of thiophene derivatives that exhibit the Nematic (N) phase[1].

Diagram 2: Workflow for converting 4-acetylphenyl 4-methoxybenzoate into nematic liquid crystals.

Validated Experimental Protocols

Protocol: Synthesis of 4-Acetylphenyl 4-methoxybenzoate via Steglich Coupling[1]

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stirrer.

-

Dissolution: Dissolve 4-methoxybenzoic acid (17.4 mmol, 2.646 g) and 4-hydroxyacetophenone (17.4 mmol, 2.367 g) in 60 mL of anhydrous dichloromethane (DCM).

-

Activation: Add DCC (17.4 mmol, 3.590 g) and DMAP (3.48 mmol, 0.425 g) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture continuously for 20 hours under an inert atmosphere.

-

Workup: Filter the precipitated dicyclohexylurea (DCU) byproduct. Dilute the filtrate with excess DCM and wash sequentially with water (3 × 20 mL), dilute NaOH solution (10 mL) to deprotonate and remove unreacted acid, and brine (2 × 15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purification: Purify the crude solid by trituration using chloroform and n-hexane to yield the product as a creamish solid (Yield: ~68%).

-

Self-Validation Checkpoint: The successful formation of the ester is visually indicated by the heavy precipitation of white DCU during the reaction. Final purity is confirmed via TLC (silica gel, visualizing under UV) and the complete disappearance of the phenolic -OH proton in the ¹H NMR spectrum.

Protocol: Oxime Derivatization[1]

-

Reaction Setup: In an 80 mL ethanol solution, combine 4-acetylphenyl 4-methoxybenzoate (10 mmol, 2.701 g), hydroxylamine hydrochloride (20 mmol, 1.395 g), and pyridine (20 mmol, 1.60 mL).

-

Reflux: Heat the mixture to reflux for 18 hours.

-

Concentration: Remove excess ethanol via downward distillation on a water bath.

-

Quenching: Cool the residue to room temperature and quench with 40 mL of distilled water.

-

Extraction: Extract the aqueous mixture with diethyl ether (60 mL) to isolate the oxime intermediate.

-

Self-Validation Checkpoint: The conversion to the oxime is validated by the appearance of a broad N-OH peak in the ¹H NMR spectrum, alongside a mass shift of +15 Da (from M⁺ 270 to 285) in mass spectrometry.

Sources

Comprehensive Spectroscopic and Synthetic Profiling of 4-Acetylphenyl 4-Methoxybenzoate

Executive Summary

The compound 4-acetylphenyl 4-methoxybenzoate (also known as p -acetylphenyl p -anisate) is a highly crystalline aromatic ester. It serves as a critical intermediate in the development of mesogenic (liquid crystal) materials and biologically active heterocycles, such as thiophene oxime esters[1]. This technical whitepaper provides an in-depth analysis of its synthetic pathways, underlying mechanistic causality, and comprehensive spectroscopic signatures (NMR, IR, MS). Designed for drug development professionals and synthetic chemists, the protocols detailed herein function as a self-validating framework to ensure high-fidelity structural characterization.

Synthetic Causality and Mechanistic Framework

The synthesis of 4-acetylphenyl 4-methoxybenzoate can be achieved through two primary pathways: classical [1] or catalytic transesterification.

The Steglich Esterification Pathway

Esterifying a phenol (4-hydroxyacetophenone) with a carboxylic acid (4-methoxybenzoic acid) is inherently difficult due to the poor nucleophilicity of the phenol. To overcome this thermodynamic barrier, N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are employed.

-

Causality of Activation: DCC acts as a potent dehydrating agent, reacting with the carboxylic acid to form an O-acylisourea intermediate.

-

Causality of Catalysis: The O-acylisourea is unstable and prone to rearranging into an unreactive N-acylurea byproduct. DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate . This outcompetes the dead-end rearrangement and lowers the activation energy for the subsequent attack by the sterically hindered phenol[1].

Steglich Esterification Pathway for 4-Acetylphenyl 4-Methoxybenzoate.

The Transesterification Alternative

Alternatively, a greener utilizes 4-methoxybenzamide and a phenolic ester in the presence of a K₂CO₃ catalyst at 120 °C. The potassium carbonate acts as a mild base to facilitate the exchange without requiring moisture-sensitive coupling reagents.

Self-Validating Experimental Protocols

Synthesis Workflow (Steglich Method)

-

Reaction Setup: Charge a 100 mL round-bottom flask with 4-methoxybenzoic acid (17.4 mmol) and 4-hydroxyacetophenone (17.4 mmol) in 60 mL anhydrous dichloromethane (DCM). Causality: DCM is chosen for its excellent solvation properties and lack of protic hydrogens, preventing solvent-driven side reactions[1].

-

Activation: Add DCC (17.4 mmol) and DMAP (3.48 mmol, 20 mol%) to the stirring mixture at room temperature.

-

Visual Self-Validation: Stir continuously for 20 hours. The formation of the ester is thermodynamically driven by the precipitation of N,N'-dicyclohexylurea (DCU). The appearance of this white, insoluble precipitate serves as an immediate visual validation that the DCC activation step has successfully occurred[1].

-

Purification: Filter the mixture to remove the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to protonate and remove the DMAP catalyst) and saturated NaHCO₃ (to deprotonate and extract any unreacted starting acid). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via trituration (chloroform/n-hexane)[1].

Spectroscopic Sample Preparation

-

NMR Acquisition: Dissolve ~15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ lacks protium (preventing signal overlap) and provides excellent solvation for rigid aromatic esters. Tetramethylsilane (TMS) is added as an internal standard to lock the chemical shift at exactly 0.00 ppm[1].

-

FT-IR Acquisition: Grind 1-2 mg of the compound with 100 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure. Causality: KBr is entirely IR-transparent in the critical 4000-400 cm⁻¹ region, preventing background interference[1].

Comprehensive Spectroscopic Profiling

¹H and ¹³C NMR Interpretation

The ¹H NMR spectrum (300 MHz, CDCl₃) is characterized by two distinct AB spin systems corresponding to the para-substituted aromatic rings. The highly deshielded doublets at δ 8.16 and δ 8.03 arise from the protons ortho to the ester carbonyl and ketone carbonyl, respectively. The electron-withdrawing nature of these carbonyl groups heavily deshields the protons via magnetic anisotropy. The aliphatic region is strictly defined by two sharp singlets: the methoxy protons at δ 3.91 and the acetyl methyl protons at δ 2.63.

The ¹³C NMR validates the carbon skeleton. The ketone carbonyl carbon is the most deshielded (~197.0 ppm), whereas the ester carbonyl appears upfield (~164.2 ppm) due to the shielding resonance effect of the adjacent ester oxygen.

FT-IR Self-Validation

FT-IR spectroscopy provides a rapid check for reaction completion. The disappearance of the broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) and the phenolic O-H stretch confirms the total consumption of starting materials. The product spectrum is dominated by two distinct C=O stretches: the ester carbonyl at ~1735 cm⁻¹ and the conjugated ketone carbonyl at ~1685 cm⁻¹[1].

EI-MS Fragmentation Pathway

Electron Ionization Mass Spectrometry (EI-MS) confirms the structural connectivity. The molecular ion [M]⁺• is observed at m/z 270.0, albeit with low relative abundance (0.15%), characteristic of rigid aromatic esters that readily fragment. The base peak at m/z 134.9 (100%) corresponds to the resonance-stabilized acylium ion, formed via α-cleavage of the ester bond.

Primary EI-MS Fragmentation Pathway of 4-Acetylphenyl 4-Methoxybenzoate.

Quantitative Data Summaries

Table 1: ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.16 | Doublet (d) | 8.4 | 2H | Aromatic (ortho to ester C=O) |

| 8.03 | Doublet (d) | 8.1 | 2H | Aromatic (ortho to ketone C=O) |

| 7.32 | Doublet (d) | 8.4 | 2H | Aromatic (ortho to ester O) |

| 7.00 | Doublet (d) | 8.1 | 2H | Aromatic (ortho to OMe) |

| 3.91 | Singlet (s) | - | 3H | Methoxy (-OCH₃) |

| 2.63 | Singlet (s) | - | 3H | Acetyl (-C(=O)CH₃) |

Table 2: ¹³C NMR Data (75 MHz, CDCl₃) (Extrapolated from structural analogs)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~197.0 | Quaternary (C=O) | Ketone Carbonyl |

| ~164.2 | Quaternary (C=O) | Ester Carbonyl |

| ~164.0 | Quaternary (C-O) | Aromatic (ipso to OMe) |

| ~155.0 | Quaternary (C-O) | Aromatic (ipso to ester O) |

| ~134.6 | Quaternary (C-C) | Aromatic (ipso to ketone C=O) |

| 132.4 | Methine (CH) | Aromatic (ortho to ester C=O) |

| 129.9 | Methine (CH) | Aromatic (ortho to ketone C=O) |

| 122.0 | Methine (CH) | Aromatic (ortho to ester O) |

| 121.3 | Quaternary (C-C) | Aromatic (ipso to ester C=O) |

| 113.9 | Methine (CH) | Aromatic (ortho to OMe) |

| 55.5 | Primary (CH₃) | Methoxy Carbon |

| 26.6 | Primary (CH₃) | Acetyl Methyl Carbon |

Table 3: Key FT-IR Vibrational Modes [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2970 - 2840 | C-H Stretching | Aliphatic (CH₃) |

| ~1735 | C=O Stretching | Ester Carbonyl |

| ~1685 | C=O Stretching | Ketone Carbonyl |

| ~1605, 1510 | C=C Stretching | Aromatic Rings |

| ~1250, 1160 | C-O-C Stretching | Ester and Ether Linkages |

Table 4: EI-MS Fragmentation Data

| m/z Value | Relative Abundance (%) | Ion Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 270.0 | 0.15 | [M]⁺• | Molecular Ion |

| 134.9 | 100 (Base Peak) | [4-MeO-C₆H₄-CO]⁺ | α-Cleavage of ester bond |

| 120.9 | 8 | [4-OH-C₆H₄-CO]⁺ | Loss of methyl radical (-15 Da) |

| 106.9 | 6 | [4-MeO-C₆H₄]⁺ | Loss of carbon monoxide (-28 Da) |

References

-

Title: Solvent-Free Green Synthesis of Oximino Esters of Thiophene by Hydrothermal Method and Characterization of their Mesogenic Properties Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: K₂CO₃-Catalyzed Transesterification for the Synthesis of Esters Using Primary Amides as Acyl Donors Source: Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL: [Link]

Sources

Comprehensive NMR Characterization and Structural Analysis of 4-Acetylphenyl 4-methoxybenzoate

Introduction & Structural Rationale

In the realm of organic synthesis and drug development, diaryl esters serve as crucial intermediate scaffolds and pharmacophores. 4-Acetylphenyl 4-methoxybenzoate is a prototypical push-pull diaryl ester. It is constructed from an electron-rich anisate moiety (4-methoxybenzoate) and an electron-deficient acetophenone moiety.

Understanding the Nuclear Magnetic Resonance (NMR) profile of this molecule requires a deep analysis of mesomeric (+M/-M) and inductive (-I) effects. The opposing electronic demands of the methoxy group (electron-donating) and the acetyl group (electron-withdrawing) across the ester linkage create distinct, highly diagnostic chemical shifts. This guide provides an authoritative, causality-driven breakdown of its synthesis, sample preparation, and NMR spectral analysis [1, 2].

Synthesis & Sample Preparation Workflow

To obtain high-fidelity NMR spectra, the analyte must be synthesized with high purity and prepared in a manner that ensures magnetic field homogeneity. The most reliable method for synthesizing this diaryl ester is the Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst [1].

Fig 1. End-to-end workflow from Steglich esterification to NMR data acquisition.

Self-Validating Experimental Protocol

Do not merely execute steps; understand the physicochemical causality behind each action. The following protocol ensures both high yield and NMR-grade purity.

Phase A: Steglich Esterification

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-methoxybenzoic acid (17.4 mmol) and 4-hydroxyacetophenone (17.4 mmol) in 60 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of DCC into dicyclohexylurea (DCU), which would stall the reaction [1].

-

-

Activation: Add DCC (17.4 mmol) and DMAP (3.48 mmol) at room temperature.

-

Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a superior nucleophile, attacking this intermediate to form a highly reactive acylpyridinium species, which is rapidly trapped by the weakly nucleophilic phenolic OH of 4-hydroxyacetophenone.

-

-

Monitoring: Stir for 20 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The protocol is self-validating when the starting material spots completely disappear, replaced by a single higher-Rf product spot.

-

Workup: Filter the precipitated DCU. Wash the organic filtrate sequentially with 1N HCl (to protonate and remove DMAP), saturated NaHCO₃ (to remove unreacted anisic acid), and brine. Dry over anhydrous Na₂SO₄ and evaporate the solvent.

Phase B: NMR Sample Preparation

-

Dissolution: Dissolve 15–20 mg of the purified 4-acetylphenyl 4-methoxybenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ lacks exchangeable protons, preventing signal overlap. TMS provides a critical internal standard for calibrating the spectrum exactly to 0.00 ppm.

-

-

Filtration: Pass the solution through a glass wool plug directly into a 5 mm precision NMR tube.

-

Causality: Particulate matter creates localized magnetic susceptibility gradients, degrading field homogeneity (shimming) and resulting in broad, poorly resolved peaks.

-

NMR Spectral Analysis & Electronic Causality

The ¹H and ¹³C NMR spectra of 4-acetylphenyl 4-methoxybenzoate are defined by the competing electronic effects of its substituents [2].

Fig 2. Mesomeric (+M/-M) and inductive (-I) effects governing the NMR chemical shifts.

Diagnostic Peak Signatures

-

The Anisate Ring: The methoxy group donates electron density via resonance (+M effect), heavily shielding the ortho protons (H-3, H-5), pushing them upfield to 7.00 ppm . Conversely, the ester carbonyl withdraws electron density (-M effect), deshielding the ortho protons (H-2, H-6) and shifting them downfield to 8.16 ppm .

-

The Acetophenone Ring: The acetyl group is a strong electron-withdrawing group (-M), deshielding its ortho protons (H-3', H-5') to 8.03 ppm . The ester oxygen, while electronegative (-I), donates electron density into the ring via resonance (+M), shielding its ortho protons (H-2', H-6') to 7.32 ppm .

Quantitative Spectral Data

The following tables summarize the structural assignments based on empirical data and literature benchmarks [2].

Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Causality / Electronic Effect |

| 8.16 | Doublet (d) | 8.4 | 2H | Anisate H-2, H-6 | Deshielded by -M effect of ester carbonyl |

| 8.03 | Doublet (d) | 8.1 | 2H | Acetophenone H-3', H-5' | Deshielded by -M effect of acetyl group |

| 7.32 | Doublet (d) | 8.4 | 2H | Acetophenone H-2', H-6' | Shielded relative to H-3'/5' by +M of ester oxygen |

| 7.00 | Doublet (d) | 8.1 | 2H | Anisate H-3, H-5 | Strongly shielded by +M effect of methoxy group |

| 3.91 | Singlet (s) | - | 3H | -OCH₃ | Deshielded by adjacent electronegative oxygen |

| 2.63 | Singlet (s) | - | 3H | -COCH₃ | Deshielded by adjacent carbonyl group |

Table 2: ¹³C NMR Spectral Data (Empirical Assignments, 75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Electronic Effect |

| ~197.0 | Quaternary (C=O) | Ketone Carbonyl | Highly deshielded sp² carbon |

| ~164.5 | Quaternary (C=O) | Ester Carbonyl | Shielded relative to ketone by +M of ester oxygen |

| ~163.9 | Quaternary (C-O) | Anisate C-4 | Deshielded by electronegative methoxy oxygen |

| ~155.0 | Quaternary (C-O) | Acetophenone C-1' | Deshielded by electronegative ester oxygen |

| ~135.0 | Quaternary (C-C) | Acetophenone C-4' | Ipso carbon to acetyl group |

| ~132.2 | Methine (CH) | Anisate C-2, C-6 | Ortho to ester carbonyl (-M effect) |

| ~130.0 | Methine (CH) | Acetophenone C-3', C-5' | Ortho to acetyl group (-M effect) |

| ~122.0 | Methine (CH) | Acetophenone C-2', C-6' | Ortho to ester oxygen (+M effect) |

| ~121.5 | Quaternary (C-C) | Anisate C-1 | Ipso carbon to ester carbonyl |

| ~113.8 | Methine (CH) | Anisate C-3, C-5 | Ortho to methoxy group (+M effect) |

| ~55.4 | Primary (CH₃) | Methoxy Carbon | Deshielded by oxygen |

| ~26.6 | Primary (CH₃) | Acetyl Methyl | Deshielded by carbonyl |

References

-

Solvent-Free Green Synthesis of Oximino Esters of Thiophene by Hydrothermal Method and Characterization of their Mesogenic Properties Journal of Chemical and Pharmaceutical Research

-

K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Organic & Biomolecular Chemistry (The Royal Society of Chemistry)1

Sources

Infrared Spectroscopic Characterization of 4-Acetylphenyl 4-Methoxybenzoate: A Mechanistic and Analytical Guide

Executive Summary

4-Acetylphenyl 4-methoxybenzoate is a highly functionalized aromatic ester that serves as a critical building block in the synthesis of mesogenic compounds, liquid crystals, and complex organic frameworks 1[1]. Because the molecule contains two distinct carbonyl environments (an ester and a ketone) alongside an ether linkage and two para-substituted benzene rings, Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical tool for its structural validation. This guide deconstructs the vibrational causality of the molecule, providing researchers with a self-validating framework for synthesis monitoring and spectral interpretation.

Structural Deconstruction & Vibrational Causality

To interpret the IR spectrum of 4-acetylphenyl 4-methoxybenzoate with scientific rigor, one must move beyond memorized wavenumber tables and analyze the electronic effects dictating the force constants of the bonds.

-

The Dual Carbonyl System: The hallmark of this molecule is the presence of two distinct C=O stretching frequencies.

-

The Ester Carbonyl ( ∼ 1730 cm⁻¹): In a standard aliphatic ester, the C=O stretch appears around 1740 cm⁻¹. In 4-acetylphenyl 4-methoxybenzoate, the ester oxygen is bonded directly to a phenyl ring (a phenoxy group). The oxygen's lone pairs delocalize into the aromatic ring rather than resonating with the carbonyl carbon. This lack of resonance increases the double-bond character of the C=O bond, pushing the frequency higher. However, the carbonyl carbon is also conjugated with the 4-methoxyphenyl ring, which exerts a slight frequency-lowering effect. The net result is a strong, sharp peak at approximately 1730 cm⁻¹.

-

The Ketone Carbonyl ( ∼ 1680 cm⁻¹): The acetyl group is directly attached to an aromatic ring. Conjugation between the ketone carbonyl and the π -system of the phenyl ring lowers the bond order of the C=O bond, reducing its force constant and shifting the absorption from a typical aliphatic ketone frequency (1715 cm⁻¹) down to ∼ 1680 cm⁻¹.

-

-

The Ether Linkage ( ∼ 1250 cm⁻¹): The methoxy group (-OCH₃) acts as an electron-donating group via resonance. The asymmetric C−O−C stretch of this aryl-alkyl ether produces a very strong, distinct band near 1250 cm⁻¹.

-

Aromatic Substitution Patterns ( ∼ 840 cm⁻¹): Both aromatic rings in the molecule are para-disubstituted (1,4-disubstitution). This structural motif forces the adjacent hydrogen atoms on the ring to undergo out-of-plane (OOP) bending in phase, yielding a highly diagnostic, strong peak between 830 and 850 cm⁻¹.

Mapping of key functional groups to their causal infrared vibrational frequencies.

Quantitative Diagnostic Data

The following table summarizes the critical FTIR diagnostic bands required to validate the structure of 4-acetylphenyl 4-methoxybenzoate.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Causality |

| Ester Carbonyl | 1725 - 1735 | Strong | C=O Stretch | Aryl ester oxygen delocalization increases C=O bond order. |

| Ketone Carbonyl | 1680 - 1690 | Strong | C=O Stretch | Conjugation with the phenyl ring lowers the force constant. |

| Aromatic Ring | 1500 - 1600 | Med-Strong | C=C Stretch | Skeletal vibrations of the para-substituted benzene rings. |

| Methoxy Ether | 1240 - 1260 | Strong | C−O−C Asym. Stretch | Aryl-alkyl ether linkage resonance. |

| Ester C-O | 1160 - 1200 | Strong | C−O Stretch | Coupled vibrations of the ester linkage. |

| Para-Aromatic | 830 - 850 | Strong | C−H OOP Bend | Adjacent hydrogen wagging on 1,4-disubstituted rings. |

Experimental Methodologies

To ensure reproducibility and trustworthiness, the synthesis and characterization workflows must act as a self-validating system. The synthesis of 4-acetylphenyl 4-methoxybenzoate is optimally achieved via a Steglich esterification, which avoids harsh acidic conditions that could cleave the methoxy ether2[2].

Protocol A: Steglich Esterification Synthesis

Causality: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, suppressing side reactions and driving the formation of the ester[1].

-

Reagent Preparation: Dry 60 mL of dichloromethane (DCM) over molecular sieves to prevent water from hydrolyzing the DCC.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methoxybenzoic acid (17.4 mmol) and 4-hydroxyacetophenone (17.4 mmol) in the dry DCM.

-

Coupling Activation: Add DCC (17.4 mmol) and DMAP (3.48 mmol, 20 mol%) to the mixture at room temperature.

-

Monitoring: Stir the reaction continuously for 20 hours. The reaction progress is visually indicated by the precipitation of dicyclohexylurea (DCU) as a white byproduct.

-

Workup & Purification: Filter the precipitated DCU. Wash the organic filtrate sequentially with dilute HCl, saturated NaHCO₃, and brine to remove DMAP and unreacted starting materials. Dry over anhydrous Na₂SO₄, evaporate the solvent, and purify via trituration using chloroform/n-hexane to yield a creamish solid.

Protocol B: FTIR Spectroscopic Validation (KBr Pellet Method)

Causality: Grinding the sample with KBr reduces light scattering (the Christiansen effect) and ensures sharp, well-resolved bands. Drying the KBr is critical to prevent the appearance of a broad water band at 3400 cm⁻¹, which could be falsely interpreted as unreacted phenolic starting material.

-

Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours prior to use.

-

Matrix Assembly: In an agate mortar, thoroughly grind ∼ 1-2 mg of the purified 4-acetylphenyl 4-methoxybenzoate with ∼ 100 mg of the anhydrous KBr.

-

Pellet Pressing: Transfer the finely ground mixture to a pellet die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a transparent disk.

-

Acquisition: Place the pellet in the FTIR spectrometer (e.g., Shimadzu 8400S)[1].

-

Parameters: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans. Ensure a background scan of a blank KBr pellet is subtracted prior to sample acquisition.

-

Self-Validation Check: The protocol is self-validating if the broad 3200–3500 cm⁻¹ phenolic -OH band (from 4-hydroxyacetophenone) is completely absent, proving quantitative conversion, while the dual carbonyl bands ( ∼ 1730 cm⁻¹ and ∼ 1680 cm⁻¹) are distinctly resolved.

Workflow for the synthesis and IR spectroscopic validation of 4-acetylphenyl 4-methoxybenzoate.

References

-

[1] Title: Solvent-Free Green Synthesis of Oximino Esters of Thiophene by Hydrothermal Method and Characterization of their Mesogenic Properties Source: Journal of Chemical and Pharmaceutical Research (jocpr.com) URL:

-

[2] Title: K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Source: The Royal Society of Chemistry (rsc.org) URL:

Sources

In-Depth Technical Guide to the Mass Spectrometry of 4-Acetylphenyl 4-Methoxybenzoate

Molecular Architecture and Ionization Dynamics

4-Acetylphenyl 4-methoxybenzoate (C₁₆H₁₄O₄, MW: 270.28 g/mol ) is a complex aromatic ester characterized by a central ester linkage flanked by a highly electron-donating 4-methoxyphenyl group and an electron-withdrawing 4-acetylphenyl group. In mass spectrometry (MS), understanding the electron density distribution of this molecule is critical for predicting its fragmentation behavior.

When subjected to Electron Ionization (EI) at 70 eV , the molecule is bombarded with high-energy electrons. The choice of 70 eV is not arbitrary; it is the industry standard because the de Broglie wavelength of an electron at this energy closely matches the length of typical organic covalent bonds (~0.14 nm)[1]. This maximizes the probability of energy transfer, resulting in reproducible ionization and fragmentation patterns that can be reliably cross-referenced against spectral libraries.

Upon ionization, the initial electron is typically ejected from the oxygen atom of the methoxy group or the ester carbonyl, generating the radical molecular ion [M]⁺• at m/z 270 . Because the molecule is relatively large and contains multiple cleavable bonds, the molecular ion peak is often of very low abundance (typically < 0.2%).

Elucidation of the Fragmentation Pathways

The fragmentation of 4-acetylphenyl 4-methoxybenzoate is driven by the thermodynamic stability of the resulting product ions. The dominant pathway is the α-cleavage of the ester bond , governed by Stevenson's Rule and resonance stabilization[1].

The Base Peak: Formation of the Acylium Ion (m/z 135)

The most statistically probable and thermodynamically favorable event is the cleavage of the acyl-oxygen bond. According to Stevenson's Rule, when a molecular ion fragments, the positive charge will predominantly reside on the fragment with the lower ionization energy.

-

Cleavage: The bond between the carbonyl carbon and the phenolic oxygen breaks.

-

Charge Retention: The charge remains on the 4-methoxybenzoyl fragment, forming an acylium ion at m/z 135 , while the 4-acetylphenoxyl fragment is lost as a neutral radical (135 Da).

-

Causality of Abundance: The m/z 135 ion constitutes the base peak (100% relative abundance). This extreme stability arises from the electron-donating nature of the para-methoxy group (+M effect). The lone pairs on the methoxy oxygen delocalize through the aromatic π-system, stabilizing the positive charge on the carbonyl carbon and forming a highly stable C≡O triple bond resonance structure[2].

Secondary Fragmentation Cascades (m/z 107, 92, 77)

The highly stable 4-methoxybenzoyl cation (m/z 135) acts as a precursor for a well-documented secondary fragmentation cascade[2]:

-

Loss of Carbon Monoxide (-28 Da): The acylium ion ejects a neutral CO molecule to form the 4-methoxyphenyl cation at m/z 107 [2].

-

Loss of a Methyl Radical (-15 Da): The m/z 107 ion can undergo homolytic cleavage of the methoxy C-O bond, losing a methyl radical (•CH₃) to form the phenoxy radical cation at m/z 92 [2].

-

Loss of Formaldehyde (-30 Da): Alternatively, the m/z 107 ion can eject a neutral formaldehyde molecule (CH₂O) to yield the highly stable phenyl cation at m/z 77 [2].

Mechanistic Pathway Visualization

Caption: Primary and secondary EI-MS fragmentation pathways of 4-acetylphenyl 4-methoxybenzoate.

Quantitative Mass Spectrometry Data Summary

The following table synthesizes the quantitative fragmentation data for 4-acetylphenyl 4-methoxybenzoate under standard 70 eV EI conditions.

| m/z | Relative Abundance (%) | Ion Assignment | Structural Formula | Fragment Type |

| 270.0 | 0.15 | Molecular Ion | [C₁₆H₁₄O₄]⁺• | [M]⁺• |

| 135.9 | 6.0 | Isotopic Peak (¹³C) | [¹³C¹²C₇H₇O₂]⁺ | [M - Phenoxy radical + 1]⁺ |

| 134.9 (~135) | 100.0 | 4-Methoxybenzoyl Cation | [CH₃O-C₆H₄-CO]⁺ | α-Cleavage (Acylium Base Peak) |

| 120.9 (~121) | 8.0 | Phenolic Rearrangement | [HO-C₆H₄-CO]⁺ | Secondary Cleavage / Rearrangement |

| 106.9 (~107) | 6.0 | 4-Methoxyphenyl Cation | [CH₃O-C₆H₄]⁺ | Acylium - CO |

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure scientific integrity and reproducibility, the following GC-MS methodology is designed as a self-validating system . Every step includes built-in quality control checks to eliminate false positives and ensure ionization efficiency.

Step 1: System Suitability and Mass Calibration

-

Action: Infuse Perfluorotributylamine (PFTBA) into the MS source.

-

Causality: PFTBA fragments predictably at 70 eV. Tuning the instrument to achieve specific relative abundances for m/z 69 (base peak), 219 (>35%), and 502 (>1%) ensures the mass axis is calibrated and the electron multiplier is functioning optimally across the entire mass range[1].

Step 2: Sample Preparation with Internal Standardization

-

Action: Dissolve 1.0 mg of 4-acetylphenyl 4-methoxybenzoate in 1.0 mL of MS-grade dichloromethane (DCM). Spike the solution with 10 µL of Phenanthrene-d10 (100 µg/mL) as an internal standard (IS).

-

Causality: The addition of a deuterated IS validates the injection volume, monitors chromatographic drift, and confirms that any absence of signal is due to the sample, not an instrument misfire.

Step 3: Blank Validation (Carryover Check)

-

Action: Inject 1 µL of pure MS-grade DCM prior to the sample run.

-

Causality: Confirms the absence of column carryover or background contamination from previous runs, establishing a clean baseline.

Step 4: Chromatographic Separation

-

Action: Inject 1 µL of the prepared sample in split mode (10:1) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

-

Oven Program: 100°C (hold 1 min) → ramp at 15°C/min to 300°C (hold 5 min).

-

Causality: The temperature gradient ensures sharp peak shapes and resolves the target ester from any unreacted starting materials (e.g., 4-methoxybenzoic acid or 4-hydroxyacetophenone).

Step 5: Ionization and Data Acquisition

-

Action: Operate the MS in Electron Ionization (EI) mode at 70 eV with a source temperature of 230°C. Acquire data in full scan mode from m/z 50 to 400.

-

Causality: Full scan mode captures both the low-abundance molecular ion (m/z 270) and the diagnostic low-mass fragments (m/z 77, 92, 107) necessary for structural elucidation[2].

Caption: Step-by-step self-validating GC-MS workflow for aromatic ester analysis.

References

- Title: K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Source: The Royal Society of Chemistry URL

- Title: Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide Source: Benchchem URL

- Title: 4-Methoxybenzhydrazide | CAS 3290-99-1 | Supplier Source: Benchchem URL

Sources

Synthesis, Characterization, and Applications of 4-Acetylphenyl 4-Methoxybenzoate: A Comprehensive Technical Guide

Executive Summary

In the landscape of organic synthesis and drug development, the precise construction of ester linkages between sterically hindered or electronically deactivated aromatic systems is a critical competency. This whitepaper provides an in-depth technical analysis of 4-acetylphenyl 4-methoxybenzoate , a highly versatile chemical intermediate. By dissecting its IUPAC nomenclature, detailing its mechanistic synthesis via Steglich esterification, and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers developing advanced liquid crystalline materials and novel active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Nomenclature

The systematic IUPAC name for this compound is 4-acetylphenyl 4-methoxybenzoate . The nomenclature is derived from the esterification of two distinct aromatic moieties:

-

The Acyl Donor (4-Methoxybenzoate): Derived from 4-methoxybenzoic acid, this portion contains an electron-donating methoxy group (-OCH₃) at the para position, which enriches the electron density of the aromatic ring.

-

The Phenolic Acceptor (4-Acetylphenyl): Derived from 4-hydroxyacetophenone, this moiety contains an electron-withdrawing acetyl group (-COCH₃) at the para position, which significantly decreases the nucleophilicity of the phenolic hydroxyl group.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-acetylphenyl 4-methoxybenzoate |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| SMILES String | CC(=O)C1=CC=C(OC(=O)C2=CC=C(OC)C=C2)C=C1 |

| Physical State | Creamish solid |

Synthesis Methodologies and Mechanistic Causality

The synthesis of 4-acetylphenyl 4-methoxybenzoate is frequently achieved via Steglich esterification [1], though novel transesterification methods using primary amides as acyl donors have also been documented[2].

Because 4-hydroxyacetophenone is a relatively poor nucleophile due to the electron-withdrawing nature of its para-acetyl group, standard Fischer esterification is ineffective. The Steglich esterification overcomes this barrier by utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

The Causality of DMAP in Steglich Esterification

Understanding the mechanistic role of DMAP is critical for protocol optimization. In the absence of DMAP, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. This intermediate is highly susceptible to a detrimental 1,3-rearrangement, forming a thermodynamically stable but synthetically useless N-acylurea.

By introducing DMAP—a superior nucleophile compared to the sterically hindered phenol—the O-acylisourea is rapidly trapped. This forms a highly reactive acylpyridinium intermediate , which outpaces the 1,3-rearrangement. The acylpyridinium ion is highly electrophilic and readily undergoes nucleophilic attack by the deactivated phenol, driving the reaction to the desired ester while regenerating the DMAP catalyst.

DMAP-Catalyzed Esterification Mechanism demonstrating acyl transfer causality.

Experimental Protocol: Steglich Esterification

The following methodology is engineered as a self-validating system , incorporating built-in quality control checkpoints to ensure the success of intermediate steps before proceeding[1].

Reagents:

-

4-Methoxybenzoic acid: 2.646 g (17.4 mmol)

-

4-Hydroxyacetophenone: 2.367 g (17.4 mmol)

-

DCC: 3.590 g (17.4 mmol)

-

DMAP: 0.425 g (3.48 mmol, 20 mol%)

-

Dichloromethane (DCM): 60 mL

Step-by-Step Workflow:

-

Reaction Assembly: In a 100 mL round-bottom flask, dissolve 4-methoxybenzoic acid and 4-hydroxyacetophenone in 60 mL of anhydrous DCM under an inert atmosphere.

-

Catalyst & Coupling Agent Addition: Add DMAP followed by DCC at room temperature.

-

Self-Validating Checkpoint 1: The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) within the first 30–60 minutes serves as a visual, stoichiometric indicator that the initial O-acylisourea activation has successfully occurred.

-

-

Reaction Propagation: Stir the mixture continuously at room temperature for 20 hours. Monitor via TLC (Eluent: EtOAc/Hexane) to confirm the disappearance of the phenol spot.

-

Filtration: Filter the precipitated DCU through a Celite pad and wash the filter cake with excess DCM.

-

Basic Workup: Transfer the filtrate to a separatory funnel. Wash with water (3 × 20 mL), followed by very dilute sodium hydroxide solution (10 mL).

-

Self-Validating Checkpoint 2: The dilute NaOH wash converts any unreacted 4-methoxybenzoic acid into its water-soluble sodium salt, ensuring the organic layer is exclusively enriched with the target ester.

-

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by trituration using a mixture of chloroform and n-hexane to afford 4-acetylphenyl 4-methoxybenzoate as a creamish solid (Yield: ~68%)[1].

Steglich Esterification Workflow for 4-Acetylphenyl 4-methoxybenzoate.

Characterization and Self-Validating Quality Control

To ensure the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The ¹H NMR spectrum provides a highly reliable diagnostic fingerprint for this specific ester[2].

Table 2: ¹H NMR Characterization Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 8.16 | Doublet (d) | 2H | 8.4 Hz | Aromatic protons (ortho to ester carbonyl) |

| 8.03 | Doublet (d) | 2H | 8.1 Hz | Aromatic protons (ortho to acetyl group) |

| 7.32 | Doublet (d) | 2H | 8.4 Hz | Aromatic protons (meta to acetyl group) |

| 7.00 | Doublet (d) | 2H | 8.1 Hz | Aromatic protons (meta to ester carbonyl) |

| 3.91 | Singlet (s) | 3H | - | Methoxy protons (-OCH₃) |

| 2.63 | Singlet (s) | 3H | - | Acetyl protons (-COCH₃) |

Diagnostic Validation: The success of the esterification is unequivocally confirmed by the presence of two distinct singlets: one at 3.91 ppm corresponding to the methoxy group of the acyl donor, and one at 2.63 ppm corresponding to the acetyl group of the phenolic acceptor. The characteristic AB spin systems (pairs of doublets) in the aromatic region confirm the para-substitution patterns of both rings[2].

Downstream Applications in Advanced Materials & Drug Development

The true value of 4-acetylphenyl 4-methoxybenzoate lies in its utility as a bifunctional building block:

-

Liquid Crystal Synthesis: The acetyl group can undergo condensation with hydroxylamine hydrochloride to yield an oxime derivative (e.g., 4-(1-(hydroxyimino)ethyl)phenyl 4-methoxybenzoate). This oxime can be further reacted with heterocyclic acids (like thiophene-2-carboxylic acid) to synthesize complex oximino esters. These elongated, rod-shaped molecular frameworks exhibit unique mesogenic properties, making them highly valuable in the development of liquid crystal displays and non-linear optics[1].

-

Pharmaceutical Intermediates: Oxime derivatives synthesized from this compound share structural motifs with several commercial APIs, including pralidoxime (an antidote for organophosphate poisoning), cefixime (an antibiotic), and fluvoxamine (an SSRI). The ester linkage provides a potential prodrug strategy, allowing for controlled hydrolysis and release of the active phenolic component in vivo.

Sources

Technical Whitepaper: Synthesis, Structural Characterization, and Mesogenic Applications of 4-Acetylphenyl 4-methoxybenzoate

Executive Summary & Chemical Identity

In the development of advanced liquid crystalline materials and complex pharmaceutical scaffolds, 4-Acetylphenyl 4-methoxybenzoate serves as a critical, structurally rigid intermediate.

Regarding its registry status: At the time of this publication, this specific ester does not possess a universally indexed Chemical Abstracts Service (CAS) Registry Number in primary open-access commercial catalogs. Because it is predominantly synthesized in situ as a specialized precursor rather than stockpiled as a bulk commodity, researchers rely on its rigorous IUPAC nomenclature and spectroscopic profile for identification.

Table 1: Physicochemical & Identification Data

| Parameter | Value |

| IUPAC Name | 4-Acetylphenyl 4-methoxybenzoate |

| Common Synonyms | p-Acetylphenyl p-anisate; 1-(4-hydroxyphenyl)ethanone 4-methoxybenzoate |

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| CAS Registry Number | Not widely indexed; synthesized on-demand as a specialized intermediate |

| Appearance | Creamish solid |

| Monoisotopic Mass | 270.0892 Da |

Mechanistic Synthesis & Experimental Protocols

The most efficient and field-proven method for synthesizing 4-acetylphenyl 4-methoxybenzoate is via a Steglich esterification. This approach couples 4-methoxybenzoic acid with 4-hydroxyacetophenone under mild conditions, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) 1.

The Steglich Esterification Workflow

Fig 1: Step-by-step Steglich esterification workflow for 4-acetylphenyl 4-methoxybenzoate.

Causality & Self-Validating Protocol Design

As an application scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems governed by chemical causality.

-

The Role of DMAP (Causality): DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, without a catalyst, this intermediate is highly susceptible to a detrimental 1,3-rearrangement, yielding an unreactive N-acylurea dead-end. DMAP acts as a superior nucleophile, attacking the O-acylisourea to generate a highly reactive N-acylpyridinium intermediate. This intermediate undergoes rapid nucleophilic attack by the sterically hindered phenolic hydroxyl group of 4-hydroxyacetophenone, driving the reaction forward.

-

Aqueous Washing (Self-Validation): The post-reaction workup is intrinsically designed to validate purity. After filtering out the insoluble DCU byproduct, the organic layer is washed with dilute sodium hydroxide. This step selectively deprotonates any unreacted 4-hydroxyacetophenone (pKa ~7.6) and 4-methoxybenzoic acid (pKa ~4.5), partitioning them completely into the aqueous phase. The target ester, lacking acidic protons, remains in the organic phase. This phase separation guarantees that the crude solid obtained upon evaporation is free of starting materials, enabling a clean final tituration (Yield: ~68%).

(Note: An alternative greener, K2CO3-catalyzed transesterification route utilizing primary amides as acyl donors has also been documented, yielding the ester at 39%, demonstrating its stability under basic exchange conditions 2.)

Structural Characterization & Analytical Validation

Accurate structural validation is paramount. The 1H NMR profile of 4-acetylphenyl 4-methoxybenzoate provides distinct markers that confirm the successful ester linkage between the two para-substituted aromatic rings 2.

Table 2: 1H NMR Characterization (CDCl3, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Structural Assignment |

| 8.16 | Doublet (d) | 2H | 8.4 Hz | Ar-H (Benzoate ring, ortho to carbonyl) |

| 8.03 | Doublet (d) | 2H | 8.1 Hz | Ar-H (Acetophenone ring, ortho to carbonyl) |

| 7.32 | Doublet (d) | 2H | 8.4 Hz | Ar-H (Acetophenone ring, meta to carbonyl) |

| 7.00 | Doublet (d) | 2H | 8.1 Hz | Ar-H (Benzoate ring, meta to carbonyl) |

| 3.91 | Singlet (s) | 3H | - | -OCH3 (Methoxy protons) |

| 2.63 | Singlet (s) | 3H | - | -CH3 (Acetyl protons) |

Mass Spectrometry (EI): The molecular ion peak is observed at m/z 270.0 (M+), with a dominant base peak at m/z 134.9 corresponding to the stable 4-methoxybenzoyl cation following the cleavage of the ester bond.

Advanced Applications: Liquid Crystalline Mesogens

Beyond its role as a generic building block, 4-acetylphenyl 4-methoxybenzoate is heavily utilized in the synthesis of elongated, rod-shaped molecules that exhibit liquid crystalline (mesogenic) properties. Specifically, it is a direct precursor for the hydrothermal synthesis of thiophene oximino esters 1.

Fig 2: Synthetic pathway converting the target ester into a nematic liquid crystalline material.

By reacting the acetyl group of the ester with hydroxylamine hydrochloride, an oxime intermediate is formed. This oxime is subsequently coupled with thiophene-2-carboxylic acid via a mercuric acetate-mediated hydrothermal synthesis. The resulting rigid, elongated molecular framework exhibits a highly ordered Nematic (N) phase, proving invaluable for optical imaging and liquid crystal display (LCD) technologies.

References

- Source: Journal of Chemical and Pharmaceutical Research (JOCPR), 2017, 9(8):121-131.

- Source: Organic & Biomolecular Chemistry (The Royal Society of Chemistry), 2015.

Sources

Comprehensive Physicochemical and Synthetic Profiling of 4-Acetylphenyl 4-methoxybenzoate

Executive Summary

4-Acetylphenyl 4-methoxybenzoate is a highly valuable ester intermediate utilized extensively in the synthesis of advanced organic materials, particularly oximino esters of thiophene that exhibit mesogenic (liquid crystal) properties[1]. As a Senior Application Scientist, understanding the precise molecular weight, structural parameters, and the causality behind its synthetic pathways is critical for optimizing yields and ensuring downstream purity in drug development and materials science. This whitepaper details the physicochemical profile, mechanistic logic, and self-validating experimental protocols required for its synthesis.

Physicochemical Profiling

The molecular architecture of 4-acetylphenyl 4-methoxybenzoate comprises a 4-methoxybenzoyl moiety esterified to a 4-acetylphenoxy group. This specific configuration dictates its reactivity, steric hindrance, and physical properties. The precise molecular weight is calculated based on the chemical formula C16H14O4[2].

Table 1: Physicochemical Parameters of 4-Acetylphenyl 4-methoxybenzoate

| Parameter | Value | Causality / Significance |

| Molecular Formula | C16H14O4 | Defines stoichiometric requirements for synthesis. |

| Molecular Weight | 270.28 g/mol | Critical for precise molarity calculations in scaling[3]. |

| Monoisotopic Mass | 270.0892 Da | Essential for high-resolution mass spectrometry (HRMS) validation. |

| Hydrogen Bond Donors | 0 | Indicates low aqueous solubility; requires aprotic organic solvents. |

| Hydrogen Bond Acceptors | 4 | Facilitates non-covalent interactions in mesogenic applications[1]. |

| Rotatable Bonds | 4 | Confers structural flexibility, crucial for liquid crystal phase transitions. |

Mechanistic Logic of Esterification (Steglich Protocol)

The most efficient synthesis of 4-acetylphenyl 4-methoxybenzoate employs the Steglich esterification method[1]. Direct esterification of 4-methoxybenzoic acid with 4-hydroxyacetophenone is thermodynamically unfavorable due to the poor nucleophilicity of the phenol.

To overcome this, N,N'-Dicyclohexylcarbodiimide (DCC) is introduced as a coupling agent. DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to a detrimental 1,3-rearrangement, yielding an unreactive N-acylurea byproduct. To suppress this side reaction, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the sterically hindered 4-hydroxyacetophenone, driving the reaction forward to produce the desired ester while precipitating dicyclohexylurea (DCU)[1].

Mechanistic pathway of Steglich esterification highlighting DMAP catalysis.

Validated Experimental Workflow

The following protocol outlines a self-validating system for the synthesis of 4-acetylphenyl 4-methoxybenzoate, yielding a creamish solid at approximately 68% yield[1].

Step-by-Step Methodology:

-

Reagent Preparation : In a 100 mL round-bottom flask, combine 4-methoxybenzoic acid (2.646 g, 17.4 mmol) and 4-hydroxyacetophenone (2.367 g, 17.4 mmol)[1].

-

Solvent Addition : Dissolve the reactants in 60 mL of anhydrous dichloromethane (DCM). DCM is selected due to its aprotic nature, preventing unwanted hydrolysis of the activated ester[1].

-

Catalyst and Coupling Agent Addition : Add DCC (3.590 g, 17.4 mmol) and DMAP (0.425 g, 3.48 mmol, 20 mol%) to the reaction mixture at room temperature. Stir continuously for 20 hours[1].

-

Filtration : The reaction generates dicyclohexylurea (DCU) as an insoluble byproduct. Filter the precipitated urea and wash the filter cake with excess DCM to ensure complete product recovery[1].

-

Aqueous Wash (Self-Validation of Purity) : Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 20 mL) to remove water-soluble impurities, very dilute sodium hydroxide solution (10 mL) to neutralize and extract any unreacted 4-methoxybenzoic acid, and finally with water (2 × 15 mL)[1].

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4) to remove residual moisture. Evaporate the solvent under reduced pressure to obtain the crude solid[1].

-

Purification : Purify the crude product by trituration using a mixture of chloroform and n-hexane. This specific solvent system selectively dissolves impurities while leaving the pure 4-acetylphenyl 4-methoxybenzoate as a creamish solid (3.198 g, 68.04% yield)[1].

Experimental workflow for the synthesis and purification of 4-Acetylphenyl 4-methoxybenzoate.

Analytical Characterization

To ensure trustworthiness and confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. The following spectral data serves as an empirical benchmark for product validation[2].

Table 2: Analytical Benchmark Data

| Analytical Technique | Observed Signals | Structural Correlation |

| 1H NMR (CDCl3, 300 MHz) | δ 8.16 (d, J = 8.4Hz, 2H) | Aromatic protons adjacent to the acetyl group[2]. |

| δ 8.03 (d, J = 8.1Hz, 2H) | Aromatic protons adjacent to the ester carbonyl[2]. | |

| δ 7.32 (d, J = 8.4Hz, 2H) | Aromatic protons of the phenoxy ring[2]. | |

| δ 7.00 (d, J = 8.1Hz, 2H) | Aromatic protons adjacent to the methoxy group[2]. | |

| δ 3.91 (s, 3H) | Methoxy (-OCH3) protons[2]. | |

| δ 2.63 (s, 3H) | Acetyl (-COCH3) protons[2]. | |

| Mass Spectrometry (EI) | m/z 270.0 (M+, 0.15%) | Confirms the molecular weight of 270.28 g/mol [2]. |

| m/z 134.9 (100%) | Base peak corresponding to the 4-methoxybenzoyl cation[2]. |

Applications in Advanced Materials

Beyond its role as a standard organic intermediate, 4-acetylphenyl 4-methoxybenzoate is pivotal in the development of liquid crystals. It undergoes further reaction with hydroxylamine hydrochloride to form 4-(1-(hydroxyimino)ethyl)phenyl 4-methoxybenzoate[1]. This oxime is subsequently subjected to a hydrothermal reaction with thiophene-2-carboxylic acid, mediated by mercuric acetate, to yield oximino esters of thiophene[4]. These final compounds exhibit significant mesogenic properties, making them highly sought after in the fabrication of advanced optical and electronic displays[5].

References

- Title: Solvent-Free Green Synthesis of Oximino Esters of Thiophene by Hydrothermal Method and Characterization of their Mesogenic Properties Source: Journal of Chemical and Pharmaceutical Research, 2017 URL

- Title: K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors Source: Organic & Biomolecular Chemistry, The Royal Society of Chemistry, 2016 URL

Sources

Synthesis, Mechanism, and Characterization of 4-Acetylphenyl Benzoate: A Comprehensive Methodological Guide

Executive Summary

The synthesis of 4-acetylphenyl benzoate is a fundamental transformation in organic chemistry, serving as a critical intermediate in the development of bioactive heterocycles, including1[INDEX_2.8]. This technical guide provides an in-depth, self-validating protocol for the preparation of 4-acetylphenyl benzoate via nucleophilic acyl substitution. By emphasizing the mechanistic causality behind reagent selection, temperature control, and work-up procedures, this whitepaper serves as an authoritative resource for researchers and drug development professionals.

Mechanistic Rationale & Reaction Causality

The reaction proceeds via a standard esterification pathway, specifically a modified Schotten-Baumann-type nucleophilic acyl substitution conducted in an anhydrous organic solvent.

Mechanistically, the phenolic hydroxyl group of 4-hydroxyacetophenone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. When2 [INDEX_1.9], it initially reacts with benzoyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate significantly lowers the activation energy for the subsequent nucleophilic attack by the phenol. Following the formation of the tetrahedral oxyanion intermediate, the collapse of the intermediate expels the chloride leaving group, yielding the target ester. Pyridine subsequently acts as a proton scavenger, driving the equilibrium forward by precipitating as pyridinium chloride.

Mechanistic pathway of the nucleophilic acyl substitution forming 4-acetylphenyl benzoate.

Experimental Methodology

Reagent Stoichiometry

The following quantitative data outlines the optimal stoichiometric ratios required to drive the reaction to completion while minimizing purification bottlenecks.

| Reagent | Molecular Weight | Equivalents | Amount | Role |

| 4-Hydroxyacetophenone | 136.15 g/mol | 1.0 | 1.36 g (10.0 mmol) | Nucleophile |

| Benzoyl Chloride | 140.57 g/mol | 1.1 | 1.28 mL (11.0 mmol) | Electrophile |

| Pyridine | 79.10 g/mol | 1.2 | 0.97 mL (12.0 mmol) | Base / Catalyst |

| Dichloromethane (DCM) | 84.93 g/mol | N/A | 30 mL | Aprotic Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step has a clear, observable endpoint and a mechanistic justification.

Step 1: Reaction Setup

-

Procedure: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet, add 4-hydroxyacetophenone (10.0 mmol). Dissolve the starting material in 20 mL of anhydrous DCM, followed by the addition of anhydrous pyridine (12.0 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Flame-drying and utilizing an argon atmosphere prevent ambient moisture from hydrolyzing the moisture-sensitive benzoyl chloride into unreactive benzoic acid.

Step 2: Electrophile Addition

-

Procedure: Charge the addition funnel with benzoyl chloride (11.0 mmol) dissolved in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

-

Causality: The formation of the acylpyridinium species and subsequent esterification are highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal degradation and unwanted side reactions (such as aldol condensation of the acetophenone moiety).

Step 3: Reaction Propagation

-

Procedure: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 4 hours.

-

Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The disappearance of the highly polar phenolic spot and the emergence of a higher Rf ester spot confirms reaction completion.

Step 4: Quenching and Work-up

-

Procedure: Transfer the reaction mixture to a separatory funnel and dilute with an additional 30 mL of DCM.

-

Wash 1 (Acidic): Wash the organic layer with 10% aqueous HCl (2 × 25 mL). Causality: Protonates unreacted pyridine, partitioning it into the aqueous layer as water-soluble pyridinium chloride.

-

Wash 2 (Basic): 1 (2 × 25 mL) [INDEX_2.8]. Causality: Deprotonates any unreacted 4-hydroxyacetophenone and benzoic acid byproduct, removing them as water-soluble sodium salts.

-

Wash 3 (Neutral): Wash with saturated aqueous NaCl (brine) (1 × 25 mL). Causality: Breaks any persistent emulsions and pre-dries the organic layer via osmotic pressure.

Step 5: Purification

-

Procedure: Collect the organic layer and dry over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from hot ethanol to afford pure 4-acetylphenyl benzoate as a colorless to white solid.

Workflow Visualization

Step-by-step experimental workflow for the synthesis and purification of 4-acetylphenyl benzoate.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against established spectroscopic and physical data. The table below summarizes the expected quantitative analytical parameters for pure 4-acetylphenyl benzoate based on 3 [INDEX_2.1].

| Analytical Method | Key Spectral / Physical Parameters |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 8.23–8.07 (m, 2H), 8.01–7.91 (m, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.42 (t, J = 7.7 Hz, 2H), 7.26–7.16 (m, 2H), 2.52 (s, 3H) ppm. |

| 13 C NMR (100 MHz, CDCl 3 ) | δ 196.9, 164.6, 154.7, 134.8, 133.9, 130.3, 130.0, 129.1, 128.7, 122.0, 26.6 ppm. |

| FT-IR (KBr) | 3118, 2985, 1702 (C=O ester), 1696 (C=O ketone), 1513, 1229 (C-O), 1092 cm −1 [INDEX_2.4]. |

| Melting Point | 130–132 °C [INDEX_2.1]. |

| HRMS (ESI) | m/z: [M + Na] + Calcd. for C 15 H 12 NaO 3 , 263.0679; Found 263.0678 [INDEX_2.1]. |

References

-

The crystal structures and Hirshfeld surface analyses of four 3,5-diacetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl derivatives. National Center for Biotechnology Information (PMC).1

-

Application Notes and Protocols for the Preparation of Flavones from o-Methoxyacetophenone. Benchchem.2

-

General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity (Supporting Information). DOI / NSF.3

-

One-Pot, Metal-Free Synthesis of Phenols from Arylboronic Acids and Subsequent Conversion with N-Hydroxyphthalimide Esters. Thieme Connect.4

Sources

Engineering Mesomorphic Architectures: The Role of 4-Methoxybenzoic Acid in Liquid Crystal Synthesis

Executive Summary

4-Methoxybenzoic acid (p-anisic acid, CAS 100-09-4) is a cornerstone intermediate in the rational design and synthesis of advanced liquid crystalline (LC) materials[1]. For researchers in materials science, optical engineering, and advanced drug delivery systems, the precise control of molecular anisotropy is paramount. This whitepaper provides an in-depth technical analysis of 4-methoxybenzoic acid as a rigid core building block, detailing the mechanistic causality behind its mesogenic properties, field-proven synthetic workflows, and quantitative phase transition data.

Mechanistic Causality: Why 4-Methoxybenzoic Acid?

The synthesis of calamitic (rod-like) liquid crystals requires molecules with a high degree of shape anisotropy—typically a rigid core flanked by flexible terminal chains. 4-Methoxybenzoic acid provides an optimal structural foundation for these mesogens due to three distinct chemical features[1]:

-

Para-Substitution and Linearity: The 1,4-substitution pattern on the benzene ring enforces a linear molecular geometry. This linearity restricts conformational freedom, which is a strict prerequisite for the long-range orientational order seen in nematic and smectic mesophases.

-

Dielectric Anisotropy via the Methoxy Dipole: The terminal methoxy (-OCH₃) group acts as a strong electron-donating moiety. Through resonance, it increases the electron density of the phenyl ring, significantly enhancing the longitudinal polarizability of the molecule. This heightened polarizability strengthens intermolecular London dispersion forces, stabilizing the liquid crystalline phase across broader temperature ranges.

-

Versatile Carboxylic Handle: The carboxylic acid group serves as a highly reactive handle for esterification or Schiff base formation, allowing for the modular attachment of various flexible alkyl tails or secondary rigid cores (e.g., cholic acid derivatives or acrylate networks)[2][3].

Synthetic Workflows & Methodologies

The conversion of 4-methoxybenzoic acid into functional mesogens typically proceeds via esterification. Below are two highly validated, step-by-step methodologies utilized in modern materials synthesis.

Protocol 1: Acid Chloride Activation & Nucleophilic Esterification

This classical two-step approach is ideal for synthesizing simple phenyl benzoate esters, such as 4-pentylphenyl 4-methoxybenzoate, which exhibits a stable nematic phase slightly above room temperature[1].

-

Step 1: Activation

-

Reagents: 4-Methoxybenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), Dimethylformamide (DMF, catalytic).

-

Procedure: Add 4-methoxybenzoic acid to a round-bottom flask equipped with a reflux condenser. Slowly add excess SOCl₂ and a drop of DMF. Heat the mixture to reflux for 2–3 hours.

-

Causality & Self-Validation: SOCl₂ converts the hydroxyl group into a superior leaving group (chloride). The reaction is driven forward by Le Chatelier's principle via the irreversible evolution of HCl and SO₂ gases. The complete cessation of gas evolution serves as a self-validating visual indicator that the activation is complete[1].

-

-

Step 2: Esterification

-

Reagents: 4-Methoxybenzoyl chloride (1.0 eq), 4-Pentylphenol (1.1 eq), Pyridine (solvent/base).

-

Procedure: Dissolve the phenol in anhydrous pyridine and cool to 0°C. Add the acid chloride dropwise. Stir at room temperature for 12 hours.

-

Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct to prevent the reverse reaction and protect any acid-sensitive moieties.

-

Protocol 2: Modified Steglich Esterification

When synthesizing complex or acid-sensitive mesogens (e.g., reactive acrylate mesogens like C6BP), direct coupling is preferred over acid chlorides[3].

-

Reagents: 4-Methoxybenzoic acid (1.0 eq), Target Phenol/Alcohol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.05 eq).

-

Procedure: Dissolve the acid and alcohol in anhydrous dichloromethane (DCM). Add DMAP and catalytic p-TSA. Cool to 0°C, then add DCC. Stir for 12 hours, filter the precipitate, and purify via chromatography.

-

Causality & Self-Validation: DCC activates the carboxylic acid to an highly reactive O-acylisourea intermediate. However, standard Steglich conditions often suffer from a competing O–N acyl migration, yielding an unreactive N-acylurea byproduct. The strategic addition of catalytic p-TSA suppresses this migration, drastically improving the ester yield[4]. The precipitation of dicyclohexylurea (DCU) provides visual validation of the coupling progress.

Fig 1: Synthetic pathways for 4-methoxybenzoate mesogens via acid chloride and Steglich methods.

Supramolecular Assembly: Hydrogen-Bonded Liquid Crystals (HBLCs)

Beyond covalent esterification, 4-methoxybenzoic acid derivatives are highly effective in forming Supramolecular Hydrogen-Bonded Liquid Crystals (HBLCs). By coupling a methoxy-substituted benzoic/cinnamic acid with a 4-alkylbenzoic acid, researchers can dynamically generate extended mesogenic cores.

Protocol 3: Mechanochemical Synthesis of HBLCs

-

Procedure: Equimolar amounts of a methoxy-substituted acid (hydrogen bond donor/acceptor) and a 4-alkylbenzoic acid are subjected to mechanochemical ball milling for 30–60 minutes at room temperature.

-

Causality: Solid-state grinding forces the carboxylic acid groups into close proximity without the competitive hydrogen-bonding interference of a solvent. This induces the formation of intermolecular hydrogen-bonded dimers. The resulting supramolecular complex behaves as an extended, rigid calamitic core, exhibiting distinct smectic and nematic phases that neither individual monomer possesses independently.

Fig 2: Supramolecular assembly of hydrogen-bonded liquid crystals via carboxylic dimerization.

Quantitative Phase Transition Analysis

The structural modifications made to the 4-methoxybenzoic acid core directly dictate the thermal boundaries of the mesophase (the clearing point and melting point). The following table summarizes the phase transition behaviors of various mesogens synthesized from this precursor, validated via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

| Mesogen / Complex System | Structural Application | Phase Transition Sequence | Reference |

| 4-Pentylphenyl 4-methoxybenzoate | Simple Phenyl Benzoate Core | Crystalline → Nematic → Isotropic | [1] |

| SSB-R3 (Cholic Acid Derivative) | Swallow-Tailed Schiff Base | Crystalline → Nematic → Isotropic | [2] |

| C6BP (Acrylate Ester) | Reactive Mesogen Network | Crystalline → Nematic → Isotropic | [3] |